molecular formula C11H15Cl2N B1458075 [1-(3-Chlorobenzyl)cyclopropyl]methanamine hydrochloride CAS No. 1439898-23-3

[1-(3-Chlorobenzyl)cyclopropyl]methanamine hydrochloride

Cat. No.: B1458075
CAS No.: 1439898-23-3
M. Wt: 232.15 g/mol
InChI Key: UQMJGDZIDVFKTK-UHFFFAOYSA-N
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Description

[1-(3-Chlorobenzyl)cyclopropyl]methanamine hydrochloride: is a chemical compound with the molecular formula C11H15Cl2N. It is a hydrochloride salt form of [1-(3-Chlorobenzyl)cyclopropyl]methanamine, which is known for its applications in various scientific research fields. This compound is characterized by the presence of a cyclopropyl group attached to a methanamine moiety, with a 3-chlorobenzyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(3-Chlorobenzyl)cyclopropyl]methanamine hydrochloride typically involves the reaction of 3-chlorobenzyl chloride with cyclopropylmethanamine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Sodium hydroxide (NaOH) or other nucleophiles in polar solvents.

Major Products Formed:

    Oxidation: Formation of oxidized derivatives such as aldehydes or carboxylic acids.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry: In chemistry, [1-(3-Chlorobenzyl)cyclopropyl]methanamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new chemical entities.

Biology: In biological research, this compound is studied for its potential interactions with biological targets. It serves as a tool compound in the investigation of biochemical pathways and receptor binding studies.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is investigated for its activity against various biological targets, including receptors and enzymes.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and intermediates. Its reactivity and functional groups make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of [1-(3-Chlorobenzyl)cyclopropyl]methanamine hydrochloride involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and leading to downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • [1-(3-Chlorophenyl)cyclopropyl]methanamine hydrochloride
  • [1-(3-Bromobenzyl)cyclopropyl]methanamine hydrochloride
  • [1-(3-Fluorobenzyl)cyclopropyl]methanamine hydrochloride

Uniqueness: Compared to similar compounds, [1-(3-Chlorobenzyl)cyclopropyl]methanamine hydrochloride is unique due to the presence of the 3-chlorobenzyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in specific research and industrial applications where other compounds may not be as effective.

Properties

IUPAC Name

[1-[(3-chlorophenyl)methyl]cyclopropyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN.ClH/c12-10-3-1-2-9(6-10)7-11(8-13)4-5-11;/h1-3,6H,4-5,7-8,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQMJGDZIDVFKTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CC2=CC(=CC=C2)Cl)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-(3-Chlorobenzyl)cyclopropyl]methanamine hydrochloride
Reactant of Route 2
[1-(3-Chlorobenzyl)cyclopropyl]methanamine hydrochloride
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[1-(3-Chlorobenzyl)cyclopropyl]methanamine hydrochloride
Reactant of Route 4
[1-(3-Chlorobenzyl)cyclopropyl]methanamine hydrochloride
Reactant of Route 5
[1-(3-Chlorobenzyl)cyclopropyl]methanamine hydrochloride
Reactant of Route 6
[1-(3-Chlorobenzyl)cyclopropyl]methanamine hydrochloride

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